molecular formula C22H28FN5O2 B11282336 6-(4-Fluorophenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Fluorophenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11282336
M. Wt: 413.5 g/mol
InChI Key: VWFQJTXHMCVHLK-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an octyl chain attached to the imidazo[1,2-g]purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and heating.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the imidazo[1,2-g]purine core in the presence of a catalyst.

    Attachment of the methyl and octyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

Compared to similar compounds, 8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of the octyl chain. These structural features may impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H28FN5O2

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H28FN5O2/c1-3-4-5-6-7-8-13-28-20(29)18-19(25(2)22(28)30)24-21-26(14-15-27(18)21)17-11-9-16(23)10-12-17/h9-12H,3-8,13-15H2,1-2H3

InChI Key

VWFQJTXHMCVHLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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